N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide
Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide is a structurally complex carboxamide derivative featuring a cyclohexanecarboxamide core linked to a 4-dimethylaminophenyl group and a 1,2,3,4-tetrahydroisoquinoline moiety. Its synthesis likely involves multi-step coupling reactions, as seen in structurally related compounds (e.g., amidation, alkylation, and purification via column chromatography) .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O/c1-28(2)24-14-12-21(13-15-24)25(18-27-26(30)22-9-4-3-5-10-22)29-17-16-20-8-6-7-11-23(20)19-29/h6-8,11-15,22,25H,3-5,9-10,16-19H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMXCZKGEJGUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethyl sulfate or a similar reagent.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the intermediate with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional distinctions between the target compound and analogs from the provided evidence:
Key Observations :
Structural Variations: The target compound distinguishes itself with a tetrahydroisoquinoline group directly linked to the ethyl spacer, unlike analogs that use indazole () or cyanocyclopropyl () substituents. The dimethylamino group on the phenyl ring may enhance solubility and CNS penetration compared to methoxy or hydroxyl groups in other analogs .
Synthetic Complexity: The target compound’s synthesis likely parallels ’s methods, requiring sequential amidation and purification via column chromatography. However, the presence of a tetrahydroisoquinoline moiety may necessitate additional steps, such as reductive amination or cyclization, compared to simpler cyclohexylacetamides () .
Pharmacokinetic Implications: The dimethylamino group in the target compound could reduce first-pass metabolism compared to the ethoxy-hydroxyethyl substituent in ’s analog, which may undergo rapid oxidation . Compound 46’s 6,7-dimethoxy substitution () is associated with improved oral bioavailability in isoquinoline derivatives, suggesting that the target compound’s unsubstituted tetrahydroisoquinoline might require formulation optimization for similar efficacy .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 493.67 g/mol. Its structure features a cyclohexanecarboxamide core attached to a tetrahydroisoquinoline moiety and a dimethylaminophenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H35N3O3 |
| Molecular Weight | 493.67 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, derivatives with dimethylaminophenyl groups have shown strong antiproliferative effects against various cancer cell lines, including breast and pancreatic cancer cells .
- Mechanism of Action : The mechanism largely involves the inhibition of cell proliferation and induction of apoptosis in tumor cells. The presence of the dimethylamino group enhances the interaction with cellular targets, leading to increased cytotoxicity.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Research indicates that derivatives containing similar structural motifs can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in macrophage cell lines .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the effect of related compounds on breast cancer cell lines.
- Findings : Compounds with the dimethylaminophenyl moiety inhibited colony formation significantly at concentrations as low as 1 μM in MDA-MB-231 cells. The most active compound demonstrated over 80% inhibition at 2 μM .
- Anti-inflammatory Assessment :
Research Findings
A review of literature shows that compounds with similar structures often display a diverse range of biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
